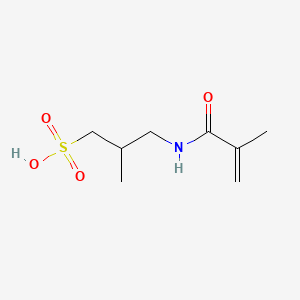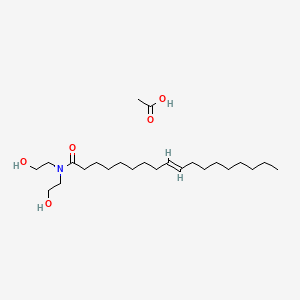
2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl palmitate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl palmitate is an ester compound derived from the reaction between 2-Ethyl-2-(hydroxymethyl)propane-1,3-diol and palmitic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl palmitate typically involves the esterification reaction between 2-Ethyl-2-(hydroxymethyl)propane-1,3-diol and palmitic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 150-180°C to facilitate the esterification process. The product is then purified through distillation or recrystallization techniques.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl palmitate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group back to the original alcohol and acid.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under mild conditions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols and acids.
Substitution: Results in the formation of new esters or amides.
Scientific Research Applications
2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl palmitate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of polymers and resins.
Biology: Employed in the study of lipid metabolism and as a component in lipid-based drug delivery systems.
Medicine: Investigated for its potential use in topical formulations and as an excipient in pharmaceuticals.
Industry: Utilized in the production of high-gloss coatings, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of 2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl palmitate involves its interaction with lipid membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also act as a substrate for lipases, leading to the release of palmitic acid and 2-Ethyl-2-(hydroxymethyl)propane-1,3-diol, which can further participate in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-2-(hydroxymethyl)-1,3-propanediol: A precursor to the ester, used in the synthesis of various chemical products.
Palmitic Acid: A fatty acid that reacts with 2-Ethyl-2-(hydroxymethyl)propane-1,3-diol to form the ester.
Trimethylolpropane: A similar compound with three hydroxyl groups, used in the production of alkyd resins and coatings.
Uniqueness
2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl palmitate is unique due to its specific ester structure, which imparts distinct physical and chemical properties. Its ability to integrate into lipid membranes and its role as a substrate for lipases make it particularly valuable in biological and medical research.
Properties
CAS No. |
68818-56-4 |
|---|---|
Molecular Formula |
C38H74O5 |
Molecular Weight |
611.0 g/mol |
IUPAC Name |
[2-(hexadecanoyloxymethyl)-2-(hydroxymethyl)butyl] hexadecanoate |
InChI |
InChI=1S/C38H74O5/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-36(40)42-34-38(6-3,33-39)35-43-37(41)32-30-28-26-24-22-20-18-16-14-12-10-8-5-2/h39H,4-35H2,1-3H3 |
InChI Key |
AEFIQWRWYCOYPW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CC)(CO)COC(=O)CCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


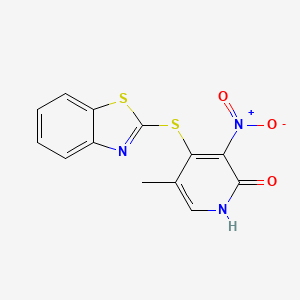
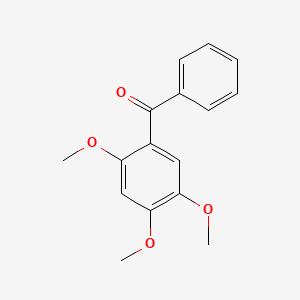
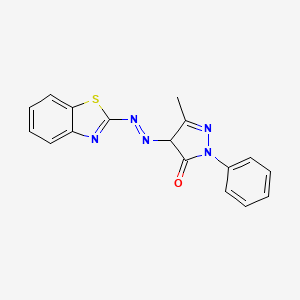

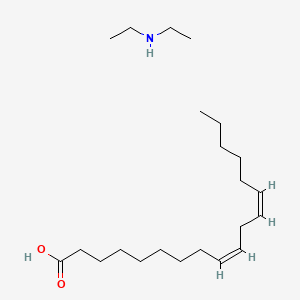
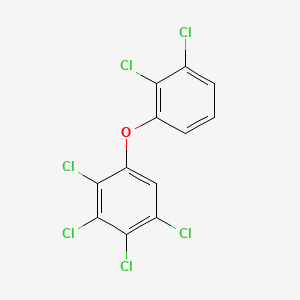
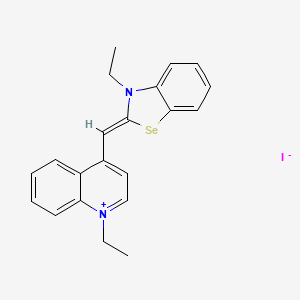


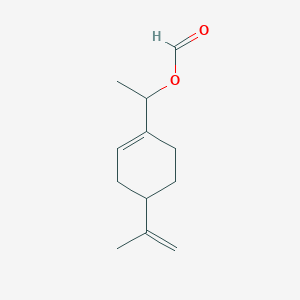

![5-O-[(3R)-nonan-3-yl] 1-O-[(2R)-2-propylhexyl] pentanedioate](/img/structure/B12672354.png)
